Sodium 2-[[4-(benzylethylamino)-m-tolyl]azo]benzothiazole-5-sulphonate
CAS No.: 85098-61-9
Cat. No.: VC17014475
Molecular Formula: C23H21N4NaO3S2
Molecular Weight: 488.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85098-61-9 |
|---|---|
| Molecular Formula | C23H21N4NaO3S2 |
| Molecular Weight | 488.6 g/mol |
| IUPAC Name | sodium;2-[[4-[benzyl(ethyl)amino]-3-methylphenyl]diazenyl]-1,3-benzothiazole-5-sulfonate |
| Standard InChI | InChI=1S/C23H22N4O3S2.Na/c1-3-27(15-17-7-5-4-6-8-17)21-11-9-18(13-16(21)2)25-26-23-24-20-14-19(32(28,29)30)10-12-22(20)31-23;/h4-14H,3,15H2,1-2H3,(H,28,29,30);/q;+1/p-1 |
| Standard InChI Key | HADRWBLRTQKGOR-UHFFFAOYSA-M |
| Canonical SMILES | CCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)N=NC3=NC4=C(S3)C=CC(=C4)S(=O)(=O)[O-])C.[Na+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Sodium 2-[[4-(benzylethylamino)-m-tolyl]azo]benzothiazole-5-sulphonate belongs to the azo dye family, distinguished by the presence of the -N=N- azo bridge connecting two aromatic systems. The primary structure comprises:
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Benzothiazole moiety: A heterocyclic ring system containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The sulphonate (-SO₃⁻Na⁺) group at position 5 enhances water solubility and ionic character .
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Azo-linked phenyl group: A meta-tolyl (3-methylphenyl) group substituted at position 4 with a benzylethylamino (-N(CH₂CH₃)(CH₂C₆H₅)) group. This substituent introduces steric bulk and potential hydrogen-bonding capabilities.
The compound’s molecular formula is inferred as C₂₃H₂₁N₄NaO₃S₂, with a molecular weight of approximately 488.6 g/mol. The sodium counterion balances the sulphonate group’s charge, facilitating solubility in polar solvents.
Physicochemical Characteristics
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Solubility: High solubility in water and polar organic solvents due to the sulphonate group .
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Stability: Azo compounds are generally sensitive to UV light and reducing agents, which can cleave the -N=N- bond.
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Spectroscopic Properties: Expected absorption in the visible spectrum (λₘₐₓ ~400–600 nm) due to conjugation across the azo bridge, making it suitable for dye applications.
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves sequential reactions:
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Diazotization: A primary aromatic amine (e.g., 4-(benzylethylamino)-m-toluidine) reacts with nitrous acid (HNO₂) to form a diazonium salt.
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Azo Coupling: The diazonium salt undergoes electrophilic substitution with benzothiazole-5-sulphonate under alkaline conditions to form the azo linkage .
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Purification: The product is isolated via crystallization or chromatography to achieve high purity.
Optimization Challenges
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Regioselectivity: Ensuring coupling occurs at the benzothiazole’s position 2 requires precise pH and temperature control.
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Byproduct Formation: Competing reactions at the sulphonate or benzylethylamino groups necessitate careful stoichiometric adjustments.
Comparative Analysis with Analogous Compounds
| Compound | Key Structural Features | Applications |
|---|---|---|
| Benzothiazole Sulfonic Acid | Lacks azo group; simpler substituents | Acid dyes, corrosion inhibitors |
| 4-Aminoazobenzene | Azo group without sulphonate | Textile dyes, pH indicators |
| Sodium 2-Ethylhexyl Phthalate | Ester linkages, plasticizer | Polymers, lubricants |
Sodium 2-[[4-(benzylethylamino)-m-tolyl]azo]benzothiazole-5-sulphonate uniquely combines azo chromophores, sulphonate solubility, and tertiary amine functionality, enabling multifunctional use compared to simpler analogues .
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